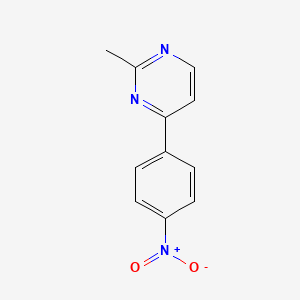

2-Methyl-4-(4-nitrophenyl)pyrimidine

Description

2-Methyl-4-(4-nitrophenyl)pyrimidine (CAS: 874774-08-0) is a pyrimidine derivative featuring a methyl group at the 2-position and a 4-nitrophenyl substituent at the 4-position. Pyrimidines are aromatic heterocycles with two nitrogen atoms at the 1- and 3-positions, making them key scaffolds in medicinal chemistry and materials science. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-methyl-4-(4-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-8-12-7-6-11(13-8)9-2-4-10(5-3-9)14(15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOWFGCAKQCRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744687 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874773-94-1 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-nitrophenyl)pyrimidine typically involves the reaction of 4-nitroaniline with a suitable pyrimidine derivative under specific conditions. One common method is the condensation reaction between 4-nitroaniline and malononitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(4-nitrophenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-methyl-4-(4-nitrophenyl)pyrimidine. For instance, it has been reported as a potential candidate against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using a serial dilution method, demonstrating significant activity against the bacteria tested .

Table 1: Antimicrobial Activity of this compound

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to explore modifications that enhance its biological activity. Research indicates that variations in the substituents on the pyrimidine ring can significantly affect the compound's potency and selectivity as an inhibitor of specific enzymes, such as dihydrofolate reductase (DHFR) .

Table 2: SAR Findings for Pyrimidine Derivatives

| Compound | Substituent Modification | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 1 | 2',5'-dichlorophenyl | 0.172 µM | |

| Compound 2 | Trimethoxy phenyl | Selective | |

| Compound 3 | Methyl group at N9 | Enhanced potency |

Drug Development Potential

The compound's derivatives are being explored for their potential as new therapeutic agents. Studies have shown that modifications can lead to improved pharmacokinetic properties and increased efficacy against specific targets, such as cancer cells and inflammatory pathways .

Case Study: Inhibition of COX-2 Enzyme

In one notable study, derivatives of pyrimidines, including those related to this compound, were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). The results indicated promising anti-inflammatory effects with IC50 values comparable to established drugs like celecoxib .

Synthesis and Molecular Docking Studies

Recent advancements in synthetic methodologies have facilitated the production of various analogs of this compound. Molecular docking studies have provided insights into the binding interactions at the molecular level, aiding in the rational design of more potent derivatives .

Table 3: Summary of Synthesis Methods

Mechanism of Action

The mechanism by which 2-Methyl-4-(4-nitrophenyl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(3-Nitrophenyl)pyrimidin-2-amine (CAS: 16495-82-2)

- Structural Difference : The nitro group is at the meta position of the phenyl ring, and the 2-position is occupied by an amine group instead of a methyl group.

- The amine group increases hydrogen-bonding capacity, which may enhance solubility in polar solvents .

2-Methyl-4-(3-nitrophenyl)pyrimidine (CAS: 874774-08-0)

Core Heterocycle Modifications

(RS)-2-Methyl-4-(4-nitrophenyl)pyrano[3,2-c]chromen-5-one

- Structural Difference: A pyranochromenone core replaces the pyrimidine ring.

- The 4-nitrophenyl group contributes similar electron-withdrawing effects, but the extended conjugation may shift UV-Vis absorption spectra .

5-(4-Methylphenoxy)-4-phenyl-6-(4-nitrophenyl)-2(1H)-pyrimidinone (CAS: 42919-60-8)

- Structural Difference: A pyrimidinone core (with a ketone group) replaces the pyrimidine, and additional substituents (4-methylphenoxy, phenyl) are present.

- Impact: The ketone group introduces hydrogen-bonding sites, affecting crystallization behavior. The 4-nitrophenyl group’s electronic effects are moderated by the bulky 4-methylphenoxy substituent, which may reduce solubility in non-polar solvents .

Substituent Steric and Functional Group Effects

(R)-tert-Butyl 1-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (7ea)

- Structural Difference : A dihydropyridine core with tert-butyl ester and methoxyphenyl groups.

- Impact : The tert-butyl group introduces steric hindrance, reducing crystallization efficiency (51% stereochemical purity via HPLC). The 4-nitrophenyl group’s electronic effects are similar, but the dihydropyridine core’s reduced aromaticity may lower thermal stability compared to pyrimidines .

Methyl 2,4-dihydroxy-5-(4-nitrophenyl)pyrimidine

- Structural Difference : Hydroxyl groups at the 2- and 4-positions instead of methyl and hydrogen.

- Impact : The hydroxyl groups enable strong hydrogen bonding, as evidenced by its crystalline structure. This increases melting point and solubility in aqueous media compared to the methyl-substituted analog .

Data Tables

Table 2: Intermolecular Interaction Comparisons

Key Research Findings

- Synthetic Efficiency : Dihydropyridine derivatives (e.g., 7da, 7ea) exhibit lower stereochemical purity (51–66% via HPLC) compared to pyrimidines, likely due to steric effects from bulky substituents .

- Electron-Withdrawing Effects : Para-nitro substitution enhances electrophilic reactivity in pyrimidines, whereas meta-nitro analogs show reduced resonance stabilization .

- Crystallinity: Hydroxyl groups in pyrimidine derivatives (e.g., Methyl 2,4-dihydroxy-5-(4-NO₂Ph)pyrimidine) promote high crystallinity via H-bonding, whereas methyl-substituted analogs rely on weaker van der Waals interactions .

Biological Activity

2-Methyl-4-(4-nitrophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure, characterized by the presence of a nitrophenyl group, suggests various interactions with biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules. Additionally, the pyrimidine ring may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting essential bacterial enzymes .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 2-Methyl-4-(3-nitrophenyl)pyrimidine | S. aureus | 18 |

Anticancer Properties

Pyrimidines are also explored for their anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of the EGFR signaling pathway . For example, a compound structurally related to this compound showed promising results in inhibiting cell proliferation in breast cancer models.

Case Study: EGFR Inhibition

A recent study evaluated the anticancer efficacy of a pyrimidine derivative against EGFR-mutant lung cancer cells. The compound was found to significantly reduce cell viability and induce cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Pyrimidines have been reported to exhibit anti-inflammatory properties by inhibiting inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). In vitro studies indicated that derivatives could significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages .

Table 2: Anti-inflammatory Activity

| Compound Name | PGE2 Inhibition (%) | iNOS Expression Reduction (%) |

|---|---|---|

| This compound | 70 | 60 |

| Indomethacin | 80 | 75 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.